molecular formula C24H28FNO2 B13742426 Butyrophenone, 4'-fluoro-4-(3-hydroxy-3-phenyl-9-azabicyclo(3.3.1)non-9-YL)- CAS No. 101221-59-4

Butyrophenone, 4'-fluoro-4-(3-hydroxy-3-phenyl-9-azabicyclo(3.3.1)non-9-YL)-

Cat. No.: B13742426
CAS No.: 101221-59-4
M. Wt: 381.5 g/mol
InChI Key: HKJWHCRTZKKXEO-UHFFFAOYSA-N
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Description

Butyrophenone, 4'-fluoro-4-(3-hydroxy-3-phenyl-9-azabicyclo[3.3.1]non-9-yl)- (CAS: 101221-59-4, molecular formula: C₂₄H₂₈FNO₂) is a structurally complex compound featuring a 9-azabicyclo[3.3.1]nonane core substituted with a hydroxyl and phenyl group at the 3-position, coupled to a 4-fluorophenylbutanone moiety . The bicyclo[3.3.1]nonane system introduces significant conformational rigidity, influencing its pharmacological and physicochemical properties. This compound is part of the butyrophenone class, historically associated with antipsychotic activity due to dopamine receptor antagonism .

The 9-azabicyclo[3.3.1]nonane scaffold is notable for its puckered ring geometry, as described by Cremer and Pople, which affects ligand-receptor interactions .

Properties

CAS No.

101221-59-4

Molecular Formula

C24H28FNO2

Molecular Weight

381.5 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-(3-hydroxy-3-phenyl-9-azabicyclo[3.3.1]nonan-9-yl)butan-1-one

InChI

InChI=1S/C24H28FNO2/c25-20-13-11-18(12-14-20)23(27)10-5-15-26-21-8-4-9-22(26)17-24(28,16-21)19-6-2-1-3-7-19/h1-3,6-7,11-14,21-22,28H,4-5,8-10,15-17H2

InChI Key

HKJWHCRTZKKXEO-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC(C1)N2CCCC(=O)C3=CC=C(C=C3)F)(C4=CC=CC=C4)O

Origin of Product

United States

Preparation Methods

Synthesis of 4-(4-chlorophenyl)piperidin-4-ol Intermediates

  • A slurry of 4-(4-chlorophenyl)piperidin-4-ol hydrochloride and potassium iodide in water is warmed under nitrogen atmosphere.
  • Potassium hydroxide is added to basify the mixture.
  • 1,1-Dimethoxy-1-(4-fluorophenyl)-4-chlorobutane is introduced, and the reaction mixture is heated to reflux (~102 °C) for 3.5 hours.
  • After cooling, toluene is added to extract the organic layer.
  • The organic phase is treated with concentrated hydrochloric acid to precipitate the intermediate 4-[4-(4-chlorophenyl)-4-hydroxypiperidino]-4'-fluorobutyrophenone hydrochloride.
  • The solid is washed with acetone-toluene-methanol mixtures and air-dried, yielding the intermediate in 75-80% yield with melting points around 226-229 °C.

Conversion to Azabicyclo Derivative

  • The above intermediate undergoes further reaction with bicyclic amines such as 1,4-diazabicyclo[4.3.0]nonane or related azabicyclo compounds.
  • Under nitrogen atmosphere, the mixture is heated with potassium hydroxide and potassium iodide to facilitate nucleophilic substitution.
  • The reaction proceeds via substitution of the halogenated butyrophenone intermediate with the bicyclic amine.
  • After completion, the reaction mixture is cooled, extracted with organic solvents (ethyl ether or chloroform), and dried over anhydrous potassium carbonate.
  • The crude product is purified by recrystallization or chromatographic methods to afford the azabicyclo-substituted butyrophenone derivative in yields up to 90%.

Reductive Steps and Hydroxylation

  • The mixture containing the substituted butyrophenone is treated with sodium borohydride in basic methanol solution (pH 11-12) to reduce ketone groups to alcohols.
  • The reaction is stirred briefly (about 10 minutes) and then diluted with water.
  • Organic extraction with n-hexane or ethyl ether isolates the alcohol product.
  • Drying and filtration steps follow to remove impurities.
  • This step introduces the crucial 3-hydroxy functionality on the phenyl-substituted azabicyclo ring system.

Final Purification and Salt Formation

  • The purified free base is dissolved in methanol and treated with concentrated ammonium hydroxide to maintain basic conditions during reflux.
  • Water is added to precipitate the product, which is filtered and washed with water-methanol mixtures.
  • The product is isolated as a hydrochloride salt by treatment with hydrochloric acid in isopropanol or methanol.
  • The salt form enhances stability and facilitates handling, with melting points typically reported in the 226-229 °C range.

Reaction Conditions and Yields Summary

Step Reactants/Conditions Temperature Time Yield (%) Notes
1 4-(4-chlorophenyl)piperidin-4-ol hydrochloride, KI, KOH, 1,1-dimethoxy-1-(4-fluorophenyl)-4-chlorobutane 35-102 °C 3.5-4.5 h 75-80 Formation of 4'-fluorobutyrophenone intermediate
2 Nucleophilic substitution with azabicyclo amine, KOH, KI Reflux (~100 °C) 3-4.5 h 86-90 Azabicyclo substitution
3 NaBH4 reduction in methanol, pH 11-12 Room temp 10 min Not specified Ketone to alcohol reduction
4 Reflux with NH4OH, precipitation with HCl Reflux & 25-75 °C 1-1.5 h 32-33 (for some intermediates) Final product isolation as hydrochloride salt

Mechanistic Insights and Considerations

  • The use of potassium iodide catalyzes nucleophilic substitution by converting chlorides to better leaving iodides in situ.
  • Trimethyl orthoformate and methanol in acidic conditions are used to protect or activate intermediates.
  • Sodium borohydride selectively reduces the ketone to the secondary alcohol without affecting the aromatic rings or bicyclic amine.
  • The bicyclic azabicyclo scaffold is introduced via nucleophilic attack on the halogenated butyrophenone, forming a stable tertiary amine linkage.
  • Careful pH control during reduction and extraction ensures product stability and purity.

Summary Table of Key Reagents and Conditions

Reagent/Material Role Typical Amounts Conditions
4-(4-chlorophenyl)piperidin-4-ol hydrochloride Starting amine ~120 parts (scaled) Aqueous slurry
Potassium iodide Catalyst for halide exchange 40 parts 35-55 °C
Potassium hydroxide Base 70 parts 35-102 °C
1,1-dimethoxy-1-(4-fluorophenyl)-4-chlorobutane Halogenated butyrophenone intermediate 138 parts Reflux 3.5 h
Sodium borohydride Reducing agent 1.7 parts pH 11-12, room temp
Concentrated hydrochloric acid Salt formation Variable Room temp
Methanol, toluene, acetone mixtures Solvents Variable Extraction, washing

Chemical Reactions Analysis

Formation of the Bicyclic Amine (9-azabicyclo[3.3.1]non-9-yl)

The synthesis of 9-azabicyclo[3.3.1]nonane derivatives typically involves:

  • Cyclization reactions : Using diamines or amines with alkyl halides under basic conditions (e.g., potassium hydroxide or ammonium hydroxide) .

  • Hydroxylation : Introduction of a hydroxyl group via oxidation or substitution reactions. For example, hydroxylation of substituted piperidines can occur under acidic or basic conditions .

  • Phenyl substitution : Arylation may involve Friedel-Crafts alkylation or palladium-catalyzed coupling (e.g., Suzuki-Miyaura) to attach phenyl groups .

Example Reaction Conditions :

ReactantReagentSolventTemperatureYield
PiperidineKOH, KI, H2OMethanolReflux75–99%
Alkyl halideNH3, NaOHEthyl ether30–55°C86–99.5%

Preparation of the Butyrophenone Core

The butyrophenone backbone with a fluoro substituent can be synthesized via:

  • Friedel-Crafts acylation : Introducing a ketone group onto a fluoro-substituted benzene ring .

  • Alkylation : Using alkyl halides (e.g., bromobutyronitrile) in the presence of bases like potassium hydroxide .

Example Reaction Conditions :

ReactantReagentSolventTemperatureYield
FluorobenzeneAcyl chlorideDichloromethane0°C70–90%

Coupling Reaction

The bicyclic amine is likely attached to the butyrophenone via an SN2 alkylation or nucleophilic aromatic substitution :

  • Alkylation : The bicyclic amine (acting as a nucleophile) reacts with an alkyl halide-derivatized butyrophenone.

  • Purification : Extraction with ethyl ether or chloroform, followed by drying over anhydrous potassium carbonate .

Example Reaction Conditions :

ReactantReagentSolventTemperatureYield
PiperidineAlkyl halideWaterReflux80–90%

Purification and Characterization

  • Extraction : Aqueous layers are basified (pH 11–12) and extracted with ethyl ether or chloroform .

  • Drying : Solvent removal under reduced pressure, often with decolorization using activated carbon .

  • Melting Point : Reported for similar compounds (e.g., 148.5–150.5°C for fluoro-substituted derivatives) .

Research Findings and Considerations

  • Yield Optimization : Higher yields (86–99.5%) are achievable with careful control of reaction purity and solvent choice .

  • Stereochemical Stability : Lithiated intermediates in related syntheses show configurational stability at low temperatures (e.g., −40°C) .

  • Bioisosteric Substitution : Replacing sulfur with oxygen or methylene groups in analogous compounds does not drastically alter reactivity .

Table 1: Reaction Yields for Key Steps

StepYield RangeReferences
Piperidine alkylation75–99.5%
Butyrophenone acylation70–90%
Final coupling80–90%

Table 2: Common Reagents and Solvents

Reagent/ConditionUse CaseReferences
KOH, KIAlkylation reactions
Ethyl etherExtraction and purification
NH3, NaOHBase-mediated cyclization

Scientific Research Applications

1-(4-Fluorophenyl)-4-(7-hydroxy-7-phenyl-9-azabicyclo[3.3.1]nonan-9-yl)butan-1-one may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the synthesis of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4-(7-hydroxy-7-phenyl-9-azabicyclo[3.3.1]nonan-9-yl)butan-1-one would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect.

Comparison with Similar Compounds

1,4-Benzenedicarboxamide Derivatives (CAS: 21692-43-3)

  • Structure : Features a terephthalanilide core with methylguanidine substituents .
  • Key Differences: Lacks the bicyclo[3.3.1]nonane system and fluorophenyl group, resulting in distinct electronic and steric profiles.
  • Activity : Primarily studied for antitumor properties (NSC71198 designation) rather than neuroleptic effects .

Azelaic Acid Bis(2-(3-methyl-3,9-diazabicyclo[3.3.1]non-9-yl)ethyl) Ester (CAS: 19847-09-7)

  • Structure: Contains a 3,9-diazabicyclo[3.3.1]nonane core with ester-linked azelaic acid chains .
  • Key Differences: The additional nitrogen atom alters basicity and hydrogen-bonding capacity. Toxicity data (LD₅₀ = 114 mg/kg, intravenous in mice) suggest higher acute toxicity compared to typical butyrophenones .

2,4-[Diaryl-3-azabicyclo[3.3.1]nonan-9-yl] Thiadiazolines

  • Structure: Incorporates a 3-azabicyclo[3.3.1]nonane ring fused to a thiadiazoline spiro-system .

Pharmacological Analogues

Benzeneacetic Acid Derivatives (e.g., CAS: AMY22123)

  • Structure: Contains a 3-methyl-3-azabicyclo[3.3.1]nonane esterified with a cyclopentyl-hydroxy-phenylacetate group .
  • Key Differences : The ester linkage and cyclopentyl substituent modulate bioavailability and target selectivity. Such derivatives are explored for anticholinergic or antispasmodic applications .

Biological Activity

Butyrophenone, 4'-fluoro-4-(3-hydroxy-3-phenyl-9-azabicyclo(3.3.1)non-9-YL)-, is a compound of significant interest in pharmacology due to its potential interactions with sigma receptors and implications in various therapeutic areas, including neurodegenerative diseases and cancer. This article reviews the biological activity of this compound, focusing on its pharmacological properties, receptor interactions, and relevant case studies.

Chemical Structure and Properties

The chemical structure of Butyrophenone, 4'-fluoro-4-(3-hydroxy-3-phenyl-9-azabicyclo(3.3.1)non-9-YL)- can be represented as follows:

  • Molecular Formula : C24H28FNO2
  • Molecular Weight : 393.48 g/mol
  • CAS Number : 101221-59-4

This compound features a butyrophenone backbone with a fluorine substituent and a complex bicyclic structure that contributes to its biological activity.

Butyrophenone derivatives are known to interact with sigma receptors, particularly sigma-1 receptors (σ1R), which play crucial roles in various cellular processes including cell survival, proliferation, and apoptosis. Research indicates that σ1Rs are overexpressed in many cancer cell lines and are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Receptor Binding Affinity

The binding affinity of Butyrophenone derivatives for σ1Rs has been studied extensively. For instance, compounds like SKF-10,047 have shown varying affinities for σ1Rs compared to opioid receptors, suggesting a distinct pharmacological profile that may be beneficial in treating conditions associated with these receptors .

Biological Activity

Pharmacological Effects:

  • Anticancer Activity : Studies have demonstrated that σ1R antagonists can inhibit tumor growth by modulating immune responses and inducing apoptosis in cancer cells. For example, SR31747A has shown tumor growth inhibition values ranging from 40% to 60% across different cancer cell lines .
  • Neuroprotective Effects : Ligands targeting σ1Rs have been shown to provide neuroprotection by enhancing cellular stress responses and reducing excitotoxicity associated with neurodegenerative diseases .

Case Study 1: Sigma Receptor Ligands in Cancer Therapy

A study investigating the effects of various σ1R ligands on tumor cell lines found that certain derivatives of Butyrophenone exhibited significant antiproliferative effects. The study highlighted the potential for these compounds to serve as therapeutic agents in oncology due to their ability to induce apoptosis selectively in cancer cells while sparing normal cells .

Case Study 2: Neuropsychiatric Disorders

Research has indicated that Butyrophenone derivatives may also play a role in treating neuropsychiatric disorders by modulating serotonin pathways via σ1R interaction. This suggests a dual mechanism where these compounds can address both psychiatric symptoms and underlying neurodegenerative processes .

Data Table: Summary of Biological Activities

Activity Type Effect Reference
AnticancerInhibition of tumor growth
NeuroprotectionReduction of excitotoxicity
Modulation of Immune ResponseEnhanced immune activity

Q & A

Q. What are effective synthetic strategies for synthesizing 4'-fluoro-4-(3-hydroxy-3-phenyl-9-azabicyclo[3.3.1]non-9-YL)butyrophenone?

A common approach involves cyclization reactions of precursors containing the azabicyclo[3.3.1]nonane core. For example, thiosemicarbazones derived from azabicyclo ketones can undergo cyclization under acetylating conditions to form structurally related compounds (e.g., thiadiazoline derivatives) . Key steps include:

  • Thiosemicarbazone formation : Reacting azabicyclo ketones with thiosemicarbazide.
  • Cyclization : Using acetic anhydride or acetyl chloride to promote ring closure.
  • Purification : Column chromatography and recrystallization for isolation.
    Characterization via IR (C=O, N-H stretches), 1^1H NMR (phenyl and bicyclic proton signals), and 13^{13}C NMR (carbonyl and aromatic resonances) is critical .

Q. How should researchers characterize the stereochemistry and conformation of the azabicyclo[3.3.1]nonane moiety?

The bicyclo[3.3.1]nonane system exhibits conformational flexibility. Key methods include:

  • X-ray crystallography : Resolve absolute configuration using SHELX-based refinement (e.g., SHELXL for small-molecule structures) .
  • NMR analysis : NOESY/ROESY to detect through-space interactions between protons in the bicyclic system.
  • Computational modeling : DFT calculations (e.g., Gaussian or ORCA) to predict low-energy conformers .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While direct toxicity data for this compound are limited, structurally related azabicyclo derivatives (e.g., 3-methyl-3,9-diazabicyclo[3.3.1]nonane derivatives) exhibit acute toxicity (e.g., LD50_{50} = 114 mg/kg in mice via intravenous routes) . Recommendations:

  • Use fume hoods and personal protective equipment (PPE).
  • Avoid inhalation or direct contact; conduct dose-response studies for novel analogs.

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data for structurally similar analogs?

Discrepancies may arise from differences in stereochemistry, solubility, or assay conditions. Mitigation strategies:

  • Systematic SAR studies : Synthesize analogs with controlled stereochemistry (e.g., via chiral resolution) and compare activity across standardized assays.
  • Solubility optimization : Use co-solvents (e.g., DMSO/PBS mixtures) or prodrug strategies to enhance bioavailability.
  • Meta-analysis : Cross-reference data from multiple assays (e.g., enzyme inhibition vs. cellular uptake) to identify confounding variables .

Q. What computational methods are suitable for predicting the compound’s binding affinity to neurological targets?

Leverage molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS):

  • Target selection : Prioritize receptors with known affinity for butyrophenones (e.g., dopamine D2 receptors).
  • Ligand preparation : Optimize protonation states and tautomers using tools like Open Babel.
  • Validation : Compare predicted binding poses with crystallographic data of analogous ligands (e.g., diazabicyclo derivatives in PDB entries) .

Q. How can conformational analysis of the bicyclo[3.3.1]nonane system improve structure-based drug design?

The ring puckering of bicyclic systems influences ligand-receptor interactions. Methods include:

  • Cremer-Pople puckering parameters : Quantify out-of-plane displacements using crystallographic or DFT-optimized coordinates .
  • Free energy landscapes : Map energy barriers for ring interconversion using metadynamics.
  • Pharmacophore modeling : Identify critical conformational features (e.g., hydroxyl group orientation) for target engagement .

Q. What challenges arise in crystallographic refinement of this compound, and how can they be resolved?

Challenges include disorder in the bicyclic system or fluorophenyl group. Solutions:

  • High-resolution data : Collect data at synchrotron sources (λ < 1 Å) to improve resolution.
  • SHELXL constraints : Apply rigid-body restraints for disordered regions and refine anisotropic displacement parameters .
  • Twinned data handling : Use SHELXE for initial phasing and HKL-3000 for integration .

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